(1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine
Description
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
[1-[(2,4,6-trimethylphenyl)methyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C16H25N/c1-12-8-13(2)15(14(3)9-12)10-16(11-17)6-4-5-7-16/h8-9H,4-7,10-11,17H2,1-3H3 |
InChI Key |
FIZGBVQIIFQLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2(CCCC2)CN)C |
Origin of Product |
United States |
Biological Activity
(1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine is a complex organic compound characterized by its unique cyclopentyl structure and the presence of a 2,4,6-trimethylbenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antidepressant effects, anti-inflammatory properties, and neuroprotective activity.
Chemical Structure and Properties
The compound contains a cyclopentane ring connected to a methanamine group and a trimethylbenzyl moiety. The structural features contribute to its biological activity through mechanisms involving neurotransmitter modulation and inhibition of inflammatory pathways.
1. Antidepressant Effects
Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for the treatment of depression as it enhances mood and emotional well-being.
2. Anti-inflammatory Properties
(1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Compounds with aromatic amine structures have been shown to reduce inflammation in various models.
3. Neuroprotective Activity
Certain analogs of this compound are being investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to protect neuronal cells from damage is vital for conditions such as Alzheimer's and Parkinson's disease.
The precise mechanism through which (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine exerts its biological effects is still being explored. However, it is believed that the compound interacts with specific receptors or enzymes involved in neurotransmitter signaling and inflammatory responses.
Comparative Analysis
To better understand the unique properties of (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine | Cyclopentane + Trimethylbenzene | Potential antidepressant/anti-inflammatory |
| Cyclopentylamine | Cyclopentane + Amine | Basic neurotransmitter modulation |
| N,N-Dimethylcyclopentylamine | Cyclopentane + Dimethyl Amine | Enhanced lipophilicity |
| Benzylamine | Benzene + Amine | Synthesis precursor for pharmaceuticals |
This table highlights how the unique combination of structural characteristics in (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine may lead to distinct pharmacological profiles compared to other compounds.
Scientific Research Applications
Potential Biological Activities
The biological activity of (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine may include:
- Antidepressant Effects: Similar compounds have demonstrated the potential to modulate neurotransmitter systems, specifically serotonin and norepinephrine pathways.
- Anti-inflammatory Properties: Derivatives of aromatic amines may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Activity: Certain structural analogs are being investigated for their neuroprotective effects in models of neurodegenerative diseases.
Interaction Studies
Interaction studies involving (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine typically focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Table of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine | Cyclopentane + Trimethylbenzene | Potential antidepressant/anti-inflammatory |
| Cyclopentylamine | Cyclopentane + Amine | Basic neurotransmitter modulation |
| N,N-Dimethylcyclopentylamine | Cyclopentane + Dimethyl Amine | Enhanced lipophilicity |
| Benzylamine | Benzene + Amine | Synthesis precursor for pharmaceuticals |
Chemical Reactions Analysis
N-Alkylation and Acylation
The primary amine group undergoes alkylation and acylation under standard conditions:
-
Methylation : Reaction with methyl iodide (MeI) in tetrahydrofuran (THF)/dimethylformamide (DMF) at 80°C produces N-methyl derivatives . Excess MeI (8 equiv.) is required for optimal yields due to steric hindrance from the cyclopentyl and trimethylbenzyl groups.
-
Benzylation : Treatment with 2,4,6-trimethylbenzyl chloride in acetonitrile under reflux forms N,N-bis(2,4,6-trimethylbenzyl) derivatives .
Example Reaction Table
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | MeI | THF/DMF, 80°C | N-Methyl derivative | ~75% | |
| Benzylation | 2,4,6-Trimethylbenzyl chloride | Reflux in MeCN | N,N-Bis(trimethylbenzyl) derivative | ~63% |
Photolytic Decomposition
Under UV irradiation, the trimethylbenzyl moiety undergoes cleavage:
-
Primary Product : 2,4,6-Trimethylbenzaldehyde forms via oxidative degradation of the benzyl group .
-
Secondary Products : Smaller fragments like cyclohexanone and benzyl alcohol are observed in trace amounts .
Comparative Reactivity with Structural Analogs
| Compound | Structural Features | Reactivity Differences |
|---|---|---|
| (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine | Bulky trimethylbenzyl, cyclopentane | Slower alkylation due to steric hindrance |
| Benzylamine | Simple benzene + amine | Faster reactions (no steric bulk) |
| N,N-Dimethylcyclopentylamine | Cyclopentane + dimethylamine | Higher lipophilicity but reduced coordination capacity |
Mechanistic Insights
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Cycloalkyl and Heterocyclic Modifications
Key Observations :
- Heterocyclic Cores : Piperazinyl and thiophene modifications introduce nitrogen or sulfur, altering electronic properties and enabling interactions with biological targets (e.g., ion channels) .
- Cyclopropyl Groups : Smaller rings (e.g., cyclopropylmethyl) reduce steric hindrance, favoring applications in analytical chemistry .
Halogenated Derivatives
Key Observations :
- Multi-Halogenation : Tetrachlorophenyl derivatives exhibit significantly higher molecular weights and are explored in agrochemical research due to enhanced stability .
- Positional Effects : Chlorine at the 3-position (meta) vs. 4-position (para) influences receptor binding affinity in bioactive molecules .
Preparation Methods
Nitration and Reduction Route for 2,4,6-Trimethylbenzyl Precursors
A patented method describes the synthesis of 2,4,6-trimethyl-m-phenylenediamine, a closely related intermediate, which can be adapted for the preparation of the benzyl substituent in the target compound. The key steps are:
- Nitration : Dropwise addition of mixed acid (sulfuric acid and nitric acid in a weight ratio of approximately 75–87:13–25) to mesitylene at 20–100°C to produce 2,4,6-trimethyl-m-dinitrobenzene. The reaction is maintained for 30–35 minutes followed by heating at 90–95°C for another 30–35 minutes.
- Separation and Washing : After nitration, the organic layer is neutralized and washed to isolate the dinitro compound.
- Catalytic Hydrogenation : The dinitrobenzene is subjected to hydrogenation in an autoclave with a nickel catalyst at 50–120°C under 1–4 MPa hydrogen pressure for about 1–1.2 hours. Methanol or ethanol is used as solvent. This step reduces nitro groups to amino groups, yielding 2,4,6-trimethyl-m-phenylenediamine.
This method is noted for its short synthetic route, high purity, and high yield, with the catalyst showing long usability.
Halogenation and Palladium-Catalyzed Amination
Another approach involves halogenation of olefinic or aromatic precursors followed by palladium-catalyzed amination to introduce the amine functionality:
- Halogenation : A solution of the precursor compound and pyridine in dichloromethane is cooled to −20 to −30°C and treated portionwise with sulfuryl chloride. After the reaction, the mixture is quenched with ethanol and washed with sulfuric acid, water, and sodium bicarbonate.
- Palladium-Catalyzed Amination : The halogenated intermediate is treated with a palladium(0) complex such as tetrakis(triphenylphosphine)palladium(0) in the presence of an amine reagent (e.g., ammonia or substituted amines) in polar aprotic solvents like acetonitrile or tetrahydrofuran. The reaction proceeds under mild conditions to substitute the halogen with an amino group.
- Purification : The product is purified by silica gel filtration and crystallization to isolate the desired amine compound.
This method allows for selective amination and is adaptable for various carbocyclic compounds, including cyclopentyl derivatives.
Cyclization and Hydroamination Techniques
A more recent synthetic methodology involves asymmetric intramolecular hydroamination/cyclization to construct cycloalkyl amines:
- Catalyst Preparation : Yttrium complexes with well-defined ligands are used to catalyze the hydroamination of olefinic amines.
- Reaction Conditions : The substrate (e.g., a 1-but-2-enyl-cycloalkyl-methylamine) is treated with the yttrium catalyst in toluene at elevated temperatures (around 110°C) for extended periods (up to 36 hours).
- Product Isolation : After reaction completion, the mixture is quenched and the product distilled under reduced pressure to obtain the cyclized amine compound.
Though this method is more general for cycloalkyl amines, it can be adapted for cyclopentylmethanamine derivatives with substituted benzyl groups.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The nitration and hydrogenation route is well-established for preparing 2,4,6-trimethyl-substituted aromatic amines, which serve as key intermediates for the target compound.
- Palladium-catalyzed amination provides a versatile method for introducing amine groups onto halogenated intermediates, enabling functional group tolerance and selectivity.
- The cyclization approach offers a stereoselective pathway to cyclopentylmethanamine derivatives, potentially improving enantiomeric purity.
- Biological activity studies on related compounds indicate that the presence of the 2,4,6-trimethylbenzyl group influences the compound's properties significantly, emphasizing the importance of precise synthetic control.
Q & A
Q. What synthetic methodologies are recommended for synthesizing (1-(2,4,6-Trimethylbenzyl)cyclopentyl)methanamine, and how can reaction parameters be optimized?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Cyclopentane ring functionalization via alkylation or Grignard reactions to introduce the 2,4,6-trimethylbenzyl group.
- Step 2: Reductive amination or nucleophilic substitution to introduce the methanamine moiety.
- Optimization: Use catalysts like palladium for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to control reaction kinetics and byproduct formation .
- Purity: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization .
Q. Key Table: Example Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Pd(dba)₂, K₃PO₄, 80°C | 65–75 | 90 | |
| 2 | NaBH₃CN, MeOH, RT | 50–60 | 85 |
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers are diagnostic?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Exact mass (calculated for C₁₆H₂₃N): 229.18 g/mol. Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
- IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across studies be systematically addressed?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
- Mechanistic Studies: Use fluorescence-based binding assays (e.g., competitive displacement with known ligands) to validate target engagement. Fluorescent probes with similar scaffolds have been used to study receptor interactions .
- Meta-Analysis: Compare structural analogs (e.g., fluorophenyl or pyridinyl derivatives) to isolate the impact of the trimethylbenzyl group on bioactivity .
Q. Key Table: Biological Activity Comparison
| Study | Target Receptor | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| A | GPCR-X | 0.5 | Fluorescence | |
| B | Kinase-Y | 10.2 | Radioactive |
Q. What computational approaches are effective for predicting neurological target binding, and how can models be experimentally validated?
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to dopamine or serotonin receptors. Prioritize docking poses with hydrogen bonds between the methanamine group and receptor aspartate residues .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-receptor complex stability .
- Validation: Synthesize derivatives with modified cyclopentyl or benzyl groups and correlate computational binding scores with in vitro IC₅₀ values .
Q. How does the steric bulk of the 2,4,6-trimethylbenzyl group influence the compound’s physicochemical properties?
Answer:
- Solubility: The hydrophobic trimethylbenzyl group reduces aqueous solubility. Use logP calculations (estimated ~3.5) to guide solvent selection for in vitro assays (e.g., DMSO stock solutions) .
- Crystal Structure: X-ray diffraction of analogs (e.g., fluorophenyl derivatives) shows that steric hindrance from the trimethyl groups restricts rotational freedom, stabilizing specific conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
